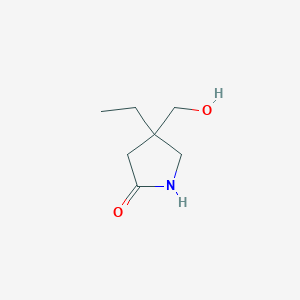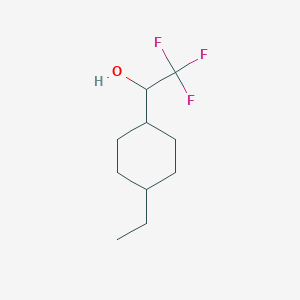
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride is a chemical compound with the molecular formula C7H16ClNSi and a molecular weight of 177.75 g/mol . This compound is characterized by the presence of an aminopropyl group, an ethynyl group, and a dimethylsilane group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride typically involves the reaction of (3-Aminopropyl)dimethylsilane with ethynyl chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(3-Aminopropyl)dimethylsilane+Ethynyl chloride→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl and ethynyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride involves its interaction with molecular targets through its functional groups. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the ethynyl group can participate in π-π interactions and other non-covalent interactions. These interactions enable the compound to exert its effects on various molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: A similar compound used in silanization and surface modification.
(3-Aminopropyl)trimethoxysilane: Another related compound with applications in surface functionalization.
Uniqueness
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride is unique due to the presence of both aminopropyl and ethynyl groups, which provide distinct chemical reactivity and versatility compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H16ClNSi |
|---|---|
Peso molecular |
177.75 g/mol |
Nombre IUPAC |
3-[ethynyl(dimethyl)silyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NSi.ClH/c1-4-9(2,3)7-5-6-8;/h1H,5-8H2,2-3H3;1H |
Clave InChI |
BUHOQIJCXKCEQG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCN)C#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-7-azaspiro[3.5]nonan-1-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13586054.png)
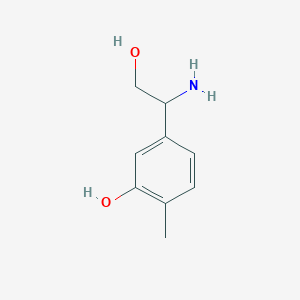
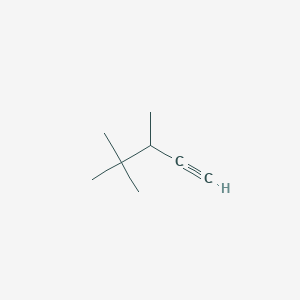
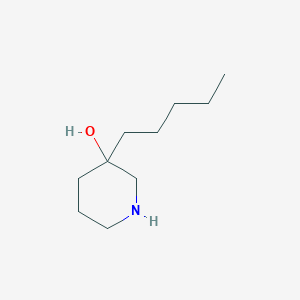

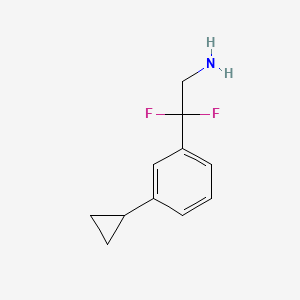
![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
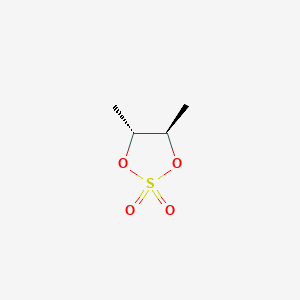
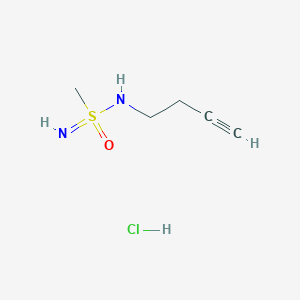
![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)


